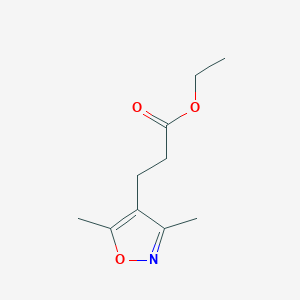

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a chemical compound with the CAS number 27428-42-8 . It is used extensively in scientific research due to its unique structure, which offers diverse applications, including drug synthesis, agrochemical development, and material science studies.

Synthesis Analysis

The synthesis of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate and its derivatives has been reported in several studies . For instance, one study designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis

The molecular structure of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is unique and has been analyzed in several studies . The compound’s unique structure offers diverse applications in various fields, including drug synthesis, agrochemical development, and material science studies.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate have been analyzed in several studies . For instance, the compound has an empirical formula of C8H11NO3, a CAS number of 116423-07-5, and a molecular weight of 169.18 .Aplicaciones Científicas De Investigación

Asymmetric Reformatsky Reaction Catalysis

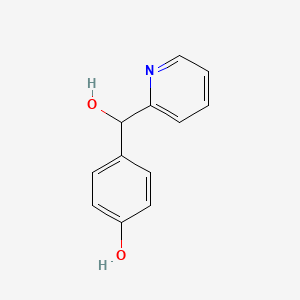

A notable application involves the use of ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate in the asymmetric Reformatsky reaction, catalyzed by a chiral bisoxazolidine. This process efficiently produces ethyl 3-hydroxy-3-(4-aryl)propanoates with significant enantiomeric excess, highlighting the compound's utility in synthesizing enantioenriched products (Wolf & Moskowitz, 2011).

Polymorphism Characterization

In pharmaceutical and material sciences, understanding polymorphism is crucial. Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate hydrochloride was studied for its polymorphic forms using spectroscopic and diffractometric techniques, underscoring the challenges in analytical and physical characterization of polymorphic pharmaceutical compounds (Vogt et al., 2013).

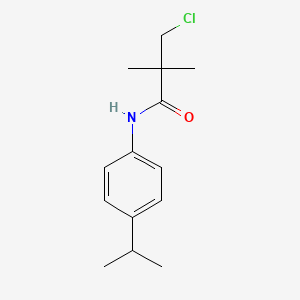

Synthetic Applications

The synthesis of related compounds showcases the versatility of ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate in organic synthesis. For instance, its role in generating ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate through hydrogenolysis and hydrolysis processes illustrates its potential as a reactive intermediate for further chemical transformations (KashimaChoji et al., 1973).

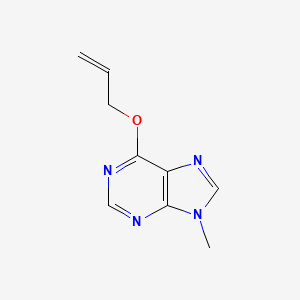

Radical Cyclization Catalysis

Moreover, ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has been investigated in electroreductive radical cyclization reactions. These studies not only expand the understanding of radical cyclization mechanisms but also open new avenues for synthesizing cyclic compounds with potential biological activities (Esteves et al., 2005).

Hydrogenation Process Studies

Furthermore, the compound's derivatives have been explored in the hydrogenation of dimethyl malonate to 1,3-propanediol, demonstrating an alternative route for producing valuable monomers for polymer synthesis. This research highlights the potential of using ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate and its derivatives in catalytic processes for sustainable chemical production (Zheng et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-13-10(12)6-5-9-7(2)11-14-8(9)3/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIKUODTTWGBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(ON=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)

![1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2758175.png)

![1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2758183.png)

![Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate](/img/structure/B2758186.png)

![N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2758191.png)